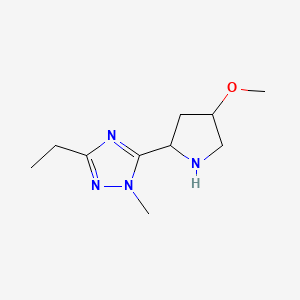

3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole

Description

3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by an ethyl group at position 3, a methyl group at position 1, and a 4-methoxypyrrolidin-2-yl moiety at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C10H18N4O/c1-4-9-12-10(14(2)13-9)8-5-7(15-3)6-11-8/h7-8,11H,4-6H2,1-3H3 |

InChI Key |

LCMVKKGEBAQORG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2CC(CN2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxypyrrolidine with ethyl hydrazinecarboxylate, followed by cyclization with methyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The compound’s unique activity profile arises from its distinct substituents. Key structural analogs include:

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole: Differs by having a methyl group at position 3 instead of ethyl.

- 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione : Features a pyridyl group at position 3 and a thione at position 4. The thione moiety enhances metal-binding capacity, relevant for antitumoral and anticonvulsant applications .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | ~265.3 g/mol | 3-Ethyl, 5-(4-methoxypyrrolidin-2-yl) | 1.8 |

| 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl | ~237.3 g/mol | 3-Methyl, 5-(4-methoxypyrrolidin-2-yl) | 1.2 |

| 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione | 222.3 g/mol | 3-Pyridyl, 5-thione | 0.5 |

| 3-(2-Methoxyphenyl)-1-methyl-1H-1,2,4-triazole | 191.2 g/mol | 3-(2-Methoxyphenyl) | 2.1 |

*LogP values estimated via fragment-based methods.

Functional and Pharmacological Comparisons

Agrochemical Relevance

Compounds like 3-(2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole exhibit herbicidal activity due to aromatic substituents enabling strong enzyme inhibition . In contrast, the target compound’s pyrrolidinyl group may target insect-specific receptors, expanding its utility in pest control.

Biological Activity

3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole, with the CAS number 1341060-31-8, is a compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole can be represented as follows:

- Molecular Formula: C₁₁H₁₄N₄O

- Molecular Weight: 210.281 g/mol

- IUPAC Name: 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole

Antimicrobial Activity

Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed activity against a range of bacteria and fungi. Specifically, the presence of the pyrrolidine moiety in 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

Anticancer Potential

Recent studies have begun to explore the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a related 1,2,4-triazole compound demonstrated significant cytotoxicity against various cancer cell lines by disrupting metabolic pathways essential for tumor growth . Although direct studies on 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole are scarce, its structural framework suggests it may possess similar properties.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 3-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1-methyl-1H-1,2,4-triazole?

- Methodology :

- Stepwise cyclization : Use hydrazine hydrate to form the triazole core, followed by regioselective alkylation and methoxypyrrolidine coupling. Temperature control (50–80°C) and pH monitoring are critical to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95%) with UV detection at 254 nm .

- Key reagents : Ethyl chloroformate for esterification and Pd-catalyzed cross-coupling for pyrrolidine functionalization .

Q. How can structural ambiguities in the triazole-pyrrolidine system be resolved?

- Analytical techniques :

- X-ray crystallography : Use SHELXL for refinement (Mo-Kα radiation, 0.71073 Å) to resolve stereochemistry of the 4-methoxypyrrolidine moiety .

- NMR spectroscopy : Assign peaks via 2D experiments (¹H-¹³C HSQC, HMBC) to confirm methyl and ethyl substituents on the triazole ring. For example, the methoxy group on pyrrolidine shows a singlet at δ 3.3 ppm in CDCl₃ .

Q. What in vitro assays are suitable for preliminary biological screening?

- Biological evaluation :

- Antifungal activity : Test against Candida albicans using broth microdilution (CLSI M27-A3 protocol) with fluconazole as a positive control. Report MIC values (µg/mL) .

- Enzyme inhibition : Screen against human lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring ergosterol depletion at 282 nm .

Advanced Research Questions

Q. How can reaction mechanisms for triazole-pyrrolidine coupling be validated experimentally?

- Mechanistic studies :

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic substitution at pyrrolidine C2) .

- DFT calculations : Model transition states using Gaussian 16 (B3LYP/6-31G**) to predict regioselectivity in alkylation reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data reconciliation :

- Meta-analysis : Aggregate MIC values from multiple assays (e.g., CLSI vs. EUCAST protocols) and apply ANOVA to assess variability .

- Proteomic profiling : Use LC-MS/MS to compare target engagement (e.g., binding to fungal CYP51 vs. off-target human kinases) .

Q. How can computational methods optimize the compound’s ADME profile?

- In silico modeling :

- Molecular docking : Dock into CYP51 (PDB: 3LD6) using AutoDock Vina. Prioritize poses with H-bonds to heme iron and hydrophobic interactions with Leu121 .

- ADME prediction : Use SwissADME to calculate logP (target: 2–3), topological polar surface area (<90 Ų), and CYP3A4 inhibition risk .

Q. What advanced techniques characterize electronic effects of the methoxypyrrolidine group?

- Spectroscopic analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.